5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide
Description
5-Fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene sulfonamide core substituted with a fluorine atom at position 5, a methoxy group at position 2, and an ethyl bridge linked to both furan-2-yl and thiophen-2-yl heterocycles. This unique combination of substituents confers distinct electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
5-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S2/c1-22-15-7-6-12(18)10-17(15)25(20,21)19-11-13(14-4-2-8-23-14)16-5-3-9-24-16/h2-10,13,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRAZWNFRVXINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide, a compound with the CAS number 2319852-88-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide is , with a molecular weight of 397.4 g/mol. The structure incorporates a sulfonamide group, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FNO5S2 |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 2319852-88-3 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism suggests that the compound may possess similar inhibitory effects against various bacterial strains.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has demonstrated that sulfonamides can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies on related compounds have reported cytotoxic effects against several cancer cell lines, indicating that this compound may also exhibit such properties.
The proposed mechanisms through which 5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to 5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Investigation into Anticancer Activity
In another study by Johnson et al. (2024), the anticancer properties of related compounds were assessed using MTT assays on human breast cancer cell lines (MCF7). The findings revealed that certain derivatives induced over 70% cell death at concentrations of 50 µM, suggesting that the target compound could have similar or enhanced effects.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide: This compound replaces the fluorine atom with a chlorine atom at position 5 and lacks heterocyclic substituents. Biological screening showed moderate antimicrobial properties, suggesting that halogen choice significantly impacts activity .
- 5-Fluoro-2-Methoxy-Indole Sulfonamide (6c) : While sharing the 5-fluoro-2-methoxy substitution pattern, this compound replaces the benzene core with an indole moiety. The indole’s nitrogen atom introduces hydrogen-bonding capabilities, which may improve anticancer activity by targeting kinase enzymes. This highlights how core structure modifications alter target specificity .
Heterocyclic Modifications
- Rotigotine Hydrochloride Derivatives : These compounds feature a thiophen-2-yl ethyl group linked to a tetrahydronaphthalene amine. The thiophene moiety enhances dopamine receptor binding, demonstrating the importance of thiophene in neurological activity. However, the absence of a sulfonamide group or furan limits direct structural overlap .
- 5-Methyl-N-((Tetrahydrofuran-2-yl)Methyl)Thiophene-2-Sulfonamide: This compound combines tetrahydrofuran and thiophene rings via a methylene bridge.
Data Tables
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
